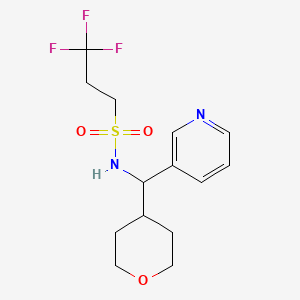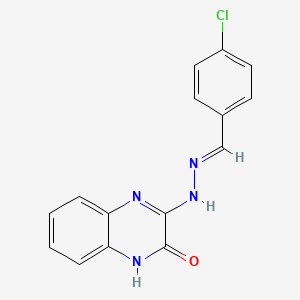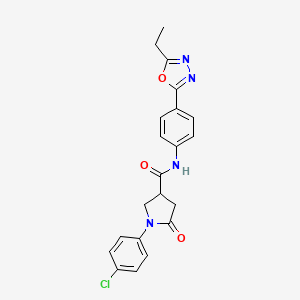
3,3,3-trifluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure . Sulfonamides are known for their use in antibiotics. The compound also contains a pyridine ring, which is a basic heterocyclic ring consisting of five carbon atoms and one nitrogen atom . It also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a tetrahydro-2H-pyran-4-yl group, and a trifluoromethyl group attached to a propane-1-sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability would be influenced by the presence and position of the functional groups within the molecule .Applications De Recherche Scientifique
Environmental Degradation and Fate
- Microbial Degradation: Polyfluoroalkyl chemicals, which may share structural similarities with the chemical , undergo microbial degradation in the environment. This process results in the formation of perfluoroalkyl acids (PFAAs), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are of environmental and toxicological concern (Liu & Avendaño, 2013).
Toxicity and Environmental Impact
- Developmental Toxicity: Compounds such as PFOS and PFOA, which might be structurally related or relevant to the compound , have been studied for their developmental toxicity. These studies have renewed efforts to understand the hazards inherent in these compounds, focusing on their widespread prevalence in humans and potential health risks (Lau, Butenhoff, & Rogers, 2004).
Water Treatment and Removal
- Wastewater Treatment: The presence of perfluorinated compounds (PFCs) in sewage treatment plants highlights the challenge in removing these substances during water treatment processes. These compounds are not significantly removed during conventional wastewater treatment, which emphasizes the need for advanced treatment technologies (Arvaniti & Stasinakis, 2015).
Regulatory and Health Risk Perspectives
- Risk Assessment and Management: There is an ongoing transition to replace long-chain PFCAs, PFSAs, and their precursors due to their persistence, bioaccumulation, and potential toxicity. This includes the review of regulations, risk evaluations, and the current management practices in various countries, emphasizing the importance of understanding these compounds' environmental fate and effects (Zushi, Hogarh, & Masunaga, 2012).
Orientations Futures
Propriétés
IUPAC Name |
3,3,3-trifluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3S/c15-14(16,17)5-9-23(20,21)19-13(11-3-7-22-8-4-11)12-2-1-6-18-10-12/h1-2,6,10-11,13,19H,3-5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHQKHNDLGYFJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)

![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)


![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)
![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)



